Deacetylsalannin
Overview
Description
Deacetylsalannin is a tetranortriterpenoid compound related to salannin, with distinct structural features and biological activities. The study by Kabaleeswaran et al. (1999) describes the crystal structures of salannin and 3-deacetylsalannin, highlighting their molecular similarities and differences, particularly in the orientation and conformation of various groups within the molecules. These compounds are known for their presence in neem tree products and have been studied for their potential uses in agriculture and medicine due to their bioactive properties.
Synthesis Analysis
Although not directly related to deacetylsalannin, the principles of deacetylation as demonstrated in the alkaline N-deacetylation of chitin to chitosan can provide insights into synthetic processes that might apply to deacetylsalannin. The process involves harsh conditions and significant structural changes, which could be analogous to the synthetic challenges in modifying deacetylsalannin from its parent compounds.
Molecular Structure Analysis
The crystal structure analysis of deacetylsalannin reveals differences in the orientation and conformation of the tigloyl and carbomethoxy groups and ring E compared to its acetylated counterpart. These structural variations significantly influence the physical and chemical properties of the compound, affecting its biological activity.
Chemical Reactions and Properties
Deacetylsalannin participates in various chemical reactions, particularly those involving its functional groups. The deacetylation process changes the chemical nature of the compound, affecting its reactivity and interaction with biological systems. Although specific reactions of deacetylsalannin are not detailed in the literature, understanding its chemical properties requires knowledge of typical reactions involving similar tetranortriterpenoid structures.
Physical Properties Analysis
While specific details on the physical properties of deacetylsalannin are scarce, general characteristics of similar compounds, such as solubility, melting points, and crystallinity, can be inferred. Typically, the removal of acetyl groups (deacetylation) affects the compound's water solubility and crystalline structure, which could be used to predict the behavior of deacetylsalannin in various environments.
Chemical Properties Analysis
The chemical properties of deacetylsalannin, like reactivity and stability, are influenced by its deacetylation. The removal of acetyl groups may increase the compound's hydrophilicity, affecting its solubility and interaction with other molecules. The specific chemical behavior can be deduced from studies on similar deacetylated compounds, which show changes in their reactivity and binding properties after deacetylation.
References:
Scientific Research Applications
Biochemical Transformation : Venkatakrishnan and Madyastha (1998) demonstrated the conversion of Salannin and Deacetylsalannin into a novel compound using Nocardia sp., exploring the pathway of this transformation (Venkatakrishnan & Madyastha, 1998).
Insect Antifeedant Properties : Huang et al. (1996) isolated Deacetylsalannin from the root bark of Chinese Melia azedarach and examined its antifeedant properties against larvae of Spodoptera eridania, highlighting its potential use in pest control (Huang et al., 1996).
Crystal Structural Analysis : Kabaleeswaran et al. (1999) described the crystal structures of Salannin and 3-deacetylsalannin, providing insights into their molecular configurations and potential implications for their biochemical activities (Kabaleeswaran et al., 1999).
Persistence on Agricultural Produce : Sarais et al. (2009) studied the persistence of Deacetylsalannin in neem formulations on peach leaves and fruits, which is critical for understanding its efficacy and safety in agricultural applications (Sarais et al., 2009).
Degradation Kinetics : Yali (2009) examined the degradation kinetics of Deacetylsalannin in the presence of water, providing essential information for its stability and shelf-life in various applications (Yali, 2009).
Safety And Hazards
properties
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O8/c1-8-16(2)29(35)40-23-13-22(33)30(4)15-38-26-27(30)31(23,5)21(12-24(34)36-7)32(6)25-17(3)19(18-9-10-37-14-18)11-20(25)39-28(26)32/h8-10,14,19-23,26-28,33H,11-13,15H2,1-7H3/b16-8+/t19-,20-,21-,22-,23+,26-,27+,28-,30-,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNRBOGIPLCVIM-LJEOTECVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316747 | |
Record name | Deacetylsalannin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deacetylsalannin | |
CAS RN |
1110-56-1 | |
Record name | Deacetylsalannin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1110-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetylsalannin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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